molecular formula C21H20N2O6 B11567909 N-(3-{[(2,6-dimethoxyphenyl)carbonyl]amino}-4-methoxyphenyl)furan-2-carboxamide

N-(3-{[(2,6-dimethoxyphenyl)carbonyl]amino}-4-methoxyphenyl)furan-2-carboxamide

Cat. No.: B11567909
M. Wt: 396.4 g/mol
InChI Key: VDPZESPCSDIERU-UHFFFAOYSA-N
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Description

N-[3-(2,6-Dimethoxybenzamido)-4-methoxyphenyl]furan-2-carboxamide: is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a furan ring attached to a carboxamide group, along with methoxy and dimethoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,6-dimethoxybenzamido)-4-methoxyphenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Intermediate: The initial step involves the reaction of 2,6-dimethoxybenzoic acid with an appropriate amine to form the benzamide intermediate.

    Coupling with Furan-2-carboxylic Acid: The benzamide intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,6-Dimethoxybenzamido)-4-methoxyphenyl]furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-[3-(2,6-Dimethoxybenzamido)-4-methoxyphenyl]furan-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(2,6-Dimethoxybenzamido)-4-methoxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2,6-Dimethoxybenzamido)-4-methoxyphenyl]benzamide
  • N-[3-(2,6-Dimethoxybenzamido)-4-methoxyphenyl]thiophene-2-carboxamide
  • N-[3-(2,6-Dimethoxybenzamido)-4-methoxyphenyl]pyrrole-2-carboxamide

Uniqueness

N-[3-(2,6-Dimethoxybenzamido)-4-methoxyphenyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H20N2O6

Molecular Weight

396.4 g/mol

IUPAC Name

N-[3-[(2,6-dimethoxybenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O6/c1-26-15-10-9-13(22-20(24)18-8-5-11-29-18)12-14(15)23-21(25)19-16(27-2)6-4-7-17(19)28-3/h4-12H,1-3H3,(H,22,24)(H,23,25)

InChI Key

VDPZESPCSDIERU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC

Origin of Product

United States

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